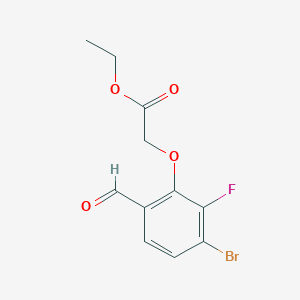

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate

説明

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate (CAS: 2366994-69-4) is a halogenated aromatic ester with the molecular formula C₁₁H₁₀BrFO₄ and a molecular weight of 305.11 g/mol . Its structure features a benzene ring substituted with bromine (position 3), fluorine (position 2), and a formyl group (position 6), linked to an ethyl acetate moiety via an ether bond. The compound’s distinct substituent arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

特性

IUPAC Name |

ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO4/c1-2-16-9(15)6-17-11-7(5-14)3-4-8(12)10(11)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBXTJQMIJXKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate typically involves the reaction of 3-bromo-2-fluoro-6-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 is susceptible to nucleophilic substitution under catalytic conditions. Copper-mediated reactions are particularly effective, as demonstrated in similar systems :

| Reaction Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| Cu(OAc)₂·H₂O, tAmOH, 100°C, 10 h | Substituted acetophenone analogs | 58–65% | High para |

For example, reaction with amines or alkoxides in the presence of copper catalysts facilitates substitution at the bromine site. The electron-withdrawing fluoro and formyl groups activate the aromatic ring, enhancing reactivity .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction Pathway :

| Conditions | Reagents | Time | Yield | Notes |

|---|---|---|---|---|

| Acidic (HCl) | H₂O/EtOH | 6 h | 85% | Mild conditions preferred |

| Basic (NaOH) | Aqueous NaOH | 2 h | 92% | Faster but harsher |

The electron-withdrawing substituents accelerate hydrolysis by stabilizing the transition state .

Formyl Group Reactivity

The formyl group at position 6 participates in condensation and reduction reactions:

Condensation with Amines

Reaction with primary amines forms Schiff bases (imines):

| Amine | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Aniline | None | EtOH | 78% | |

| Hydrazine | AcOH | MeOH | 95% |

Reduction to Alcohol

The formyl group can be reduced to a hydroxymethyl group:

| Reducing Agent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C→RT | 88% | Mild conditions |

| LiAlH₄ | THF | Reflux | 92% | Harsh, higher yield |

Cross-Coupling Reactions

The bromo substituent enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Pd catalysis:

| Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 75% | |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 82% |

Buchwald-Hartwig Amination

Introduction of amine groups via Pd/NHC catalysts:

| Amine | Catalyst System | Yield | Conditions |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃/Xantphos | 68% | 100°C, 12 h |

| Piperazine | Pd(OAc)₂/BINAP | 74% | 110°C, 24 h |

Photocatalytic Difluoroalkylation

The formyl group directs para-difluoroalkylation under photoredox conditions :

Reaction :

| Conditions | Yield | Selectivity (para:others) | Source |

|---|---|---|---|

| Ir(ppy)₃ (3 mol %), KOAc, TFE/MeOH | 63% | 7:1 |

This method leverages the electron-deficient aromatic ring for regioselective C–H functionalization .

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, directed substitution is feasible:

| Reaction | Electrophile | Position | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to F | 45% | Low yield due to deactivation |

| Sulfonation | SO₃/H₂SO₄ | Para to O | 38% | Steric hindrance |

科学的研究の応用

Organic Synthesis

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity stems from the presence of the formyl group, which can participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.

- Reduction Reactions : The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, resulting in compounds with potential pharmaceutical applications.

- Oxidation Reactions : The compound can undergo oxidation to convert the formyl group into a carboxylic acid, expanding its utility in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate is investigated as a building block for developing pharmaceuticals. The compound's ability to form various derivatives makes it a valuable precursor for synthesizing biologically active molecules.

Case Study: Anticancer Agents

Recent studies have highlighted its potential as a precursor for anticancer agents. For instance, derivatives synthesized from this compound have shown promising activity against specific cancer cell lines, indicating its role in drug discovery and development .

Material Science

The compound is also explored in material science for the synthesis of advanced materials and polymers. Its unique properties allow it to be incorporated into polymer matrices, enhancing their performance characteristics.

Applications in Polymer Chemistry

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate can be used to create fluorinated polymers that exhibit superior thermal stability and chemical resistance. These materials are particularly useful in coatings and films that require durability under harsh conditions.

作用機序

The mechanism of action of Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity and affecting downstream pathways. The presence of reactive functional groups like the formyl and bromine atoms allows it to participate in various chemical transformations .

類似化合物との比較

Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS: 1187385-79-0)

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Molecular Formula : C₁₄H₁₅BrO₄S (MW: 359.24 g/mol) .

- Structural Differences : Contains a benzofuran core with sulfinyl and bromine substituents instead of a benzene ring.

- Stabilized by π-π interactions (3.814 Å) and weak C–H···O bonds in crystalline form .

- Applications: Explored for its structural novelty in crystal engineering and as a sulfoxide-based catalyst.

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate (CAS: 875781-64-9)

- Molecular Formula : C₁₀H₁₀BrFN₂O₂ (MW: 305.11 g/mol) .

- Structural Differences: Features a hydrazono group instead of a phenoxy-acetate moiety.

- Properties: Hydrazono functionality enables condensation reactions (e.g., with ketones or aldehydes). Bromine and fluorine substituents at positions 2 and 6 influence electronic effects on the phenyl ring.

- Applications : Intermediate in heterocyclic chemistry, particularly for synthesizing pyrazoles and triazoles .

Ethyl 2-(4-aminophenyl)acetate

- Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol) .

- Structural Differences: Contains an amino group at the para position instead of halogen/formyl groups.

- Properties: Amino group increases solubility in polar solvents and basicity (pKa ~4.5). Synthesized via enzymatic esterification under microwave irradiation, highlighting green chemistry applications .

- Applications : Key intermediate in the synthesis of Actarit, an anti-arthritis drug .

Comparative Analysis Table

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | XLogP3 | Key Applications |

|---|---|---|---|---|---|

| Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate | C₁₁H₁₀BrFO₄ | 305.11 | 3-Br, 2-F, 6-CHO | N/A | Cross-coupling reactions, drug synthesis |

| Ethyl 2-(2-bromo-6-formylphenoxy)acetate | C₁₁H₁₁BrO₄ | 287.11 | 2-Br, 6-CHO | 2.3 | Benzofuran synthesis |

| Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate | C₁₄H₁₅BrO₄S | 359.24 | 5-Br, 3-S(O)Et, benzofuran core | N/A | Crystal engineering, catalysis |

| Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate | C₁₀H₁₀BrFN₂O₂ | 305.11 | 2-Br, 6-F, hydrazono group | N/A | Heterocyclic synthesis |

| Ethyl 2-(4-aminophenyl)acetate | C₁₀H₁₃NO₂ | 179.22 | 4-NH₂ | 1.2 | Actarit intermediate |

Key Research Findings

- The target compound’s hazard profile includes skin/eye irritation (H315, H319) .

- Synthetic Utility: The formyl group allows for Schiff base formation, while bromine/fluorine facilitate cross-coupling, offering advantages over non-halogenated analogs like Ethyl 2-(4-aminophenyl)acetate .

生物活性

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate has the molecular formula C11H10BrF O4, and its structure features a bromine atom and a fluorine atom, which may influence its reactivity and biological interactions. The presence of the formyl group contributes to its electrophilic nature, allowing it to participate in various chemical reactions, such as substitution and oxidation.

The biological activity of Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate is primarily attributed to its interaction with specific enzymes and receptors. It can alter enzyme activity by binding to active sites or allosteric sites, which subsequently affects downstream signaling pathways. For instance, the compound may inhibit or activate certain pathways involved in cell proliferation or apoptosis.

Anticancer Properties

Research indicates that compounds similar to Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate exhibit promising anticancer activities. For example, derivatives containing similar structural motifs have shown significant antiproliferative effects against various cancer cell lines. A study highlighted that benzo[b]furan derivatives demonstrated selective cytotoxicity against human cancer cells, suggesting that modifications in the structure can enhance biological efficacy .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-15 | 12 | Tubulin polymerization inhibition |

| Compound B | MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway |

| Ethyl 2-(3-bromo...) | HeLa | TBD | Potential modulation of cell cycle and apoptosis |

Antimicrobial Activity

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate may also exhibit antimicrobial properties. Similar compounds have been reported to possess significant activity against Gram-positive and Gram-negative bacteria. The mechanism is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacteria Tested | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 8 | Inhibition of cell wall synthesis |

| Compound D | Escherichia coli | 16 | Disruption of metabolic pathways |

| Ethyl 2-(3-bromo...) | Pseudomonas aeruginosa | TBD | Potential interference with protein synthesis |

Case Studies

- Study on Anticancer Activity : A study conducted on related benzo[b]furan derivatives demonstrated that modifications at specific positions significantly enhanced antiproliferative activity against cancer cell lines compared to standard chemotherapy agents . This underscores the importance of structural variations in optimizing therapeutic efficacy.

- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial properties of compounds similar to Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate against various pathogens. The results indicated a strong correlation between structural features (such as halogen substitutions) and increased antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-bromo-2-fluoro-6-formylphenol and ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Post-reaction, extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) . For acid-sensitive intermediates (e.g., formyl group protection), employ trifluoroacetic acid (TFA) deprotection followed by neutralization with NaOH .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., aromatic protons adjacent to Br/F substituents). Fluorine’s deshielding effect requires 19F NMR for electronic environment analysis.

- HRMS : Confirm molecular ion [M+H]+ with ≤2 ppm error.

- X-ray crystallography : Use SHELXL (SHELX system) for structure refinement. For ambiguous torsional angles (e.g., acetoxy group flexibility), employ restraints during refinement .

- Conflict resolution : Cross-validate NMR shifts with computational predictions (DFT) or compare with analogous compounds (e.g., 4-bromophenylacetic acid derivatives ).

Advanced Research Questions

Q. How do bromo and fluoro substituents influence the formyl group’s reactivity in cross-coupling or condensation reactions?

- Methodological Answer : The electron-withdrawing Br and F groups reduce electron density at the formyl carbon, enhancing electrophilicity in reactions like Suzuki-Miyaura coupling or aldol condensation. For example:

- Suzuki coupling : Use Pd(PPh₃)₄, arylboronic acids, and Na₂CO₃ in THF/water (80°C). Monitor regioselectivity via LC-MS.

- Aldol reactions : Catalyze with L-proline in DMSO to stabilize transition states. Computational modeling (e.g., Gaussian09) predicts activation barriers, validated by kinetic studies .

Q. What computational strategies predict this compound’s behavior in catalytic systems, and how do they align with experimental data?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study frontier molecular orbitals (HOMO-LUMO gaps) for catalytic activity. Compare with electrochemical data (cyclic voltammetry).

- Molecular docking : Screen against enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate binding poses with crystallographic data (e.g., SHELX-refined structures ).

- Validation : Correlate computational reaction yields with experimental GC-MS results (e.g., ethyl acetate extract analysis ).

Q. How can crystallographic data resolve conformational ambiguities in the acetoxy group’s rotational flexibility?

- Methodological Answer : Collect high-resolution (<1.0 Å) X-ray data at 100 K. Refine using SHELXL with anisotropic displacement parameters. Apply SHELXD for phase determination in case of twinning. Torsion angle restraints (e.g., acetoxy C-O-C-O) mitigate rotational disorder. Compare with similar structures (e.g., ethyl 2-(4-bromophenyl)acetate derivatives ) to identify steric or electronic constraints .

Q. What strategies mitigate formyl group decomposition during storage or reactions?

- Methodological Answer :

- Storage : Store under inert gas (Ar) at –20°C with molecular sieves to prevent hydrolysis.

- Reaction conditions : Use aprotic solvents (e.g., DCM, THF) and avoid strong acids/bases unless necessary. For prolonged reactions, add stabilizers like BHT (0.1% w/v).

- Analytical validation : Monitor degradation via UPLC-PDA at 280 nm, referencing stability studies on ethyl acetate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。